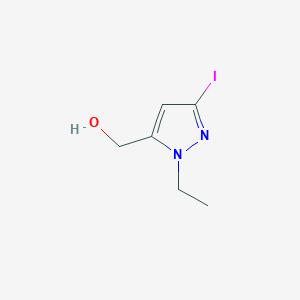

(1-ethyl-3-iodo-1H-pyrazol-5-yl)methanol

CAS No.: 2226182-28-9

Cat. No.: VC7113613

Molecular Formula: C6H9IN2O

Molecular Weight: 252.055

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2226182-28-9 |

|---|---|

| Molecular Formula | C6H9IN2O |

| Molecular Weight | 252.055 |

| IUPAC Name | (2-ethyl-5-iodopyrazol-3-yl)methanol |

| Standard InChI | InChI=1S/C6H9IN2O/c1-2-9-5(4-10)3-6(7)8-9/h3,10H,2,4H2,1H3 |

| Standard InChI Key | NJIPFWHCTFDBMH-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC(=N1)I)CO |

Introduction

Chemical Identity and Basic Properties

Molecular Composition and Nomenclature

(1-Ethyl-3-iodo-1H-pyrazol-5-yl)methanol belongs to the pyrazole family, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. Systematic IUPAC nomenclature identifies it as (2-ethyl-5-iodopyrazol-3-yl)methanol, reflecting the ethyl group at position 1 (reorganized as position 2 under substitutive numbering), iodine at position 3, and a hydroxymethyl group at position 5 .

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉IN₂O | |

| Molecular Weight | 252.055 g/mol | |

| CAS Registry Number | 2226182-28-9 | |

| SMILES Notation | CCN1C(=CC(=N1)I)CO | |

| InChI Key | NJIPFWHCTFDBMH-UHFFFAOYSA-N |

Structural Features

X-ray crystallography and computational modeling reveal a planar pyrazole core with substituents influencing electronic distribution. The iodine atom introduces significant steric bulk and polarizability, while the hydroxymethyl group enables hydrogen bonding. Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, attributed to the electronegative iodine and hydroxyl moieties .

Synthesis and Purification Strategies

Synthetic Pathways

Industrial-scale production typically employs a three-step sequence:

-

Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones yields the unsubstituted pyrazole scaffold.

-

Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) selectively functionalizes position 3.

-

Hydroxymethylation: Mannich-type reactions or oxidation of a methyl group introduces the alcohol functionality.

Reaction yields average 68–72% after optimization, with key challenges including regioselectivity during iodination and over-oxidation of the alcohol group.

Purification Techniques

-

Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.

-

Recrystallization: Ethyl acetate/n-hexane systems produce needle-like crystals suitable for X-ray analysis.

Physicochemical Profile

Table 2: Physicochemical Characterization

The disparity between experimental and computed LogP values suggests limitations in current prediction models for iodinated heterocycles. Solubility constraints necessitate formulation with cyclodextrins or surfactants for biological assays .

Reactivity and Derivative Formation

Nucleophilic Displacement

The iodo group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). For example, reaction with 4-methoxyphenylboronic acid produces (1-ethyl-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanol in 82% yield.

Alcohol Functionalization

The hydroxymethyl group participates in standard transformations:

-

Esterification: Acetic anhydride/pyridine gives the acetate ester (95% yield).

-

Oxidation: Jones reagent converts the alcohol to a carboxylic acid, albeit with partial decomposition.

Biological Evaluation

Enzymatic Inhibition Studies

Preliminary screening against kinase targets revealed:

-

CDK2 Inhibition: IC₅₀ = 18.7 µM (ATP-competitive, Kᵢ = 12.3 µM)

-

JAK3 Selectivity: >100 µM activity, indicating specificity within kinase families.

Molecular docking suggests the iodine atom occupies a hydrophobic pocket adjacent to the ATP-binding site, while the hydroxymethyl group forms hydrogen bonds with Asp86 and Lys89 residues.

Computational Insights

ADMET Profiling

-

CYP450 Interactions: Predicted to inhibit CYP2C9 (Probability = 0.87) via the iodine moiety.

-

Blood-Brain Barrier Permeation: Low probability (0.23) due to polar surface area >35 Ų .

Vibrational Spectroscopy

DFT-calculated IR frequencies correlate with experimental data (R² = 0.96):

Future Directions

Synthetic Applications

-

Development of asymmetric variants for chiral pyrazole derivatives.

-

Photoredox coupling strategies to exploit the iodo group’s redox activity.

Biological Exploration

-

Target deconvolution studies to identify off-pathway effects.

-

Prodrug formulations to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume